1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a compound that features a pyrrolidinone core structure, which is a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be compared to other pyrrolidinone derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar core structure but differ in their substituents and biological activities.
Properties
IUPAC Name |
1-benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-10-14(16(20)17-8-4-5-9-17)12-18(15)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUREEONPXBYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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